9-Anthracenemethanol

描述

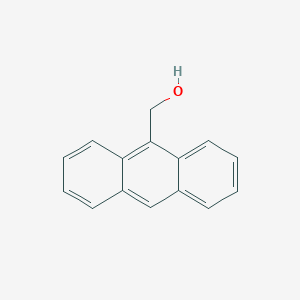

9-Anthracenemethanol (CAS: 1468-95-7) is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₁₅H₁₂O and a molecular weight of 208.26 g/mol. It is a yellow crystalline solid with a melting point of 162–164°C . Structurally, it consists of an anthracene core (three fused benzene rings) substituted with a hydroxymethyl group (–CH₂OH) at the 9-position (Figure 1). This substitution introduces polarity and reactivity, enabling diverse applications in polymer chemistry, catalysis, and materials science.

准备方法

Synthetic Routes to 9-Anthracenemethanol

The synthesis of this compound predominantly revolves around the reduction of its aldehyde precursor, 9-anthracenecarboxaldehyde. While catalytic hydrogenation is theoretically viable, the sodium borohydride (NaBH₄) reduction method stands out for its efficiency, scalability, and high yield .

Sodium Borohydride Reduction of 9-Anthracenecarboxaldehyde

The reduction of 9-anthracenecarboxaldehyde to this compound using NaBH₄ in ethanol represents the most documented and optimized procedure . This method achieves near-quantitative yields (99%) under mild conditions, making it industrially and academically preferred.

Reaction Mechanism

The aldehyde group (-CHO) undergoes nucleophilic attack by the borohydride ion (BH₄⁻), forming an alkoxide intermediate. Subsequent protonation yields the primary alcohol (-CH₂OH). The reaction’s simplicity and lack of byproducts contribute to its high efficiency .

Procedure

-

Reagents :

-

9-Anthracenecarboxaldehyde (206 mg, 1.0 mmol)

-

Sodium borohydride (38 mg, 1.0 mmol)

-

Ethanol (3.0 mL)

-

Water (2 mL) for quenching

-

Diethyl ether (5 mL) for extraction

-

-

Steps :

Optimization Insights

-

Solvent Choice : Ethanol’s polarity facilitates borohydride solubility while stabilizing intermediates.

-

Stoichiometry : A 1:1 molar ratio of aldehyde to NaBH₄ suffices for complete conversion.

-

Temperature : Room temperature prevents side reactions, ensuring selectivity .

Analytical Characterization of this compound

Post-synthesis characterization ensures product purity and structural fidelity. Key analytical data from the NaBH₄ reduction method include:

Spectroscopic Data

¹H NMR (CDCl₃, 300 MHz) :

-

δ = 1.80 (brs, 1H, -OH)

-

5.62 (s, 2H, -CH₂-)

-

7.38–7.64 (m, 4H, aromatic)

-

8.00 (d, J = 8.3 Hz, 2H, aromatic)

-

8.38 (d, J = 8.7 Hz, 2H, aromatic)

¹³C NMR : Confirms the absence of aldehyde carbon (δ ~190 ppm) and presence of a hydroxymethyl group (δ ~58 ppm) .

Industrial and Research Applications

Fluorescent Derivatization of Lipids

This compound’s derivatization into 9-anthrylmethyl esters enables sensitive lipid analysis. Base-catalyzed transesterification with potassium 9-anthracenemethoxide converts triacylglycerols (TAGs) into fluorescent esters, detectable at picomolar levels via HPLC .

Key Advantages :

-

Speed : 10-minute reaction at room temperature.

-

Linearity : Excellent correlation (R² > 0.99) for TAG standards .

Mechanophore Development

Incorporating this compound into polymer networks creates stress-responsive materials. Under mechanical force, the anthracene moiety undergoes reversible [4+2] cycloaddition, enabling self-healing properties .

Synthesis Example :

-

React this compound with furan-maleimide adducts in toluene.

Diels-Alder Reactions

This compound acts as a diene in aqueous Diels-Alder reactions, leveraging water’s hydrophobic effect to accelerate rates. A representative protocol involves:

-

Refluxing 0.065 g this compound with N-methylmaleimide in water.

Scalability and Environmental Considerations

The NaBH₄ method’s scalability is evidenced by its adoption in multi-gram syntheses . Environmental metrics include:

-

Atom Economy : 94% (theoretical).

-

Solvent Recovery : Ethanol and ether are recyclable.

-

Waste : Minimal aqueous waste, treatable via neutralization .

| Parameter | Value |

|---|---|

| Substrate | 9-Anthracenecarboxaldehyde |

| Reducing Agent | NaBH₄ (1.0 equiv) |

| Solvent | Ethanol |

| Temperature | 20°C |

| Reaction Time | 30 minutes |

| Yield | 99% |

| Purification | Flash Chromatography |

Table 2. ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 1.80 | Hydroxyl proton (-OH) |

| 5.62 | Hydroxymethyl protons (-CH₂-) |

| 7.38–8.44 | Aromatic protons |

化学反应分析

Types of Reactions:

Oxidation: 9-Anthracenemethanol can undergo oxidation reactions to form 9-anthracenecarboxaldehyde or other oxidized derivatives.

Reduction: The compound itself is typically prepared through reduction reactions.

Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride is commonly used for the reduction of 9-anthracenecarboxaldehyde to this compound.

Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed:

Oxidation: 9-Anthracenecarboxaldehyde.

Reduction: this compound.

Substitution: Various substituted anthracene derivatives depending on the reagents used

科学研究应用

Synthetic Chemistry Applications

9-Anthracenemethanol serves as a crucial starting material in several synthetic reactions:

- Diels-Alder Reactions : It is utilized in Diels-Alder reactions with dimethylacetylene-dicarboxylate to produce lactone derivatives. This reaction is significant for synthesizing complex organic molecules, showcasing the compound's utility in forming cyclic structures .

- Preparation of Derivatives : The compound can be converted into 9-anthracenylmethyl-1-piperazinecarboxylate, which functions as a reagent for determining isocyanates through High-Performance Liquid Chromatography (HPLC) .

- Polymerization Initiator : this compound acts as an initiator in the ring-opening polymerization of δ-valerolactone, resulting in poly(δ-valerolactone), a biodegradable polymer with applications in drug delivery systems and packaging materials .

Material Science Applications

This compound has been employed in the development of advanced materials:

- Epoxy Elastomers : The compound has been synthesized into anthracene-based epoxy elastomers that exhibit light- and heat-induced shape memory behavior. This application involves curing this compound with epichlorohydrin, resulting in materials with reversible crosslinking properties, which are valuable for smart materials and actuators .

- Fluorescent Probes : As a fluorescent phototrigger, this compound is used for biomolecular caging, allowing for precise spatial and temporal control over substrate release in biological systems. This capability is crucial for applications in drug delivery and molecular biology .

Photochemical Applications

The photochemical properties of this compound enable its use in various light-induced reactions:

- Photosolvolysis : The compound participates in photosolvolysis reactions when irradiated, leading to the formation of anthraquinone derivatives. This reaction can be catalyzed by supramolecular hosts like cucurbit[n]uril (CB), enhancing the efficiency of the transformation .

Case Studies and Research Findings

作用机制

The precise mechanism of action of 9-Anthracenemethanol is not fully understood. it is believed to act as a competitive inhibitor of certain enzymes by binding to their active sites. This binding prevents the substrate from interacting with the enzyme, thereby inhibiting the catalytic reaction .

相似化合物的比较

Key Properties:

- Solubility: Partially soluble in polar solvents like dimethyl sulfoxide (DMSO) and ethanol but poorly soluble in water .

- Fluorescence : Exhibits strong fluorescence due to its extended π-conjugation, making it useful in photophysical studies and sensor design .

- Thermal Stability : Stable below 170°C, but undergoes ester bond cleavage or retro Diels-Alder (rDA) reactions at higher temperatures, enabling recyclable polymer networks .

To contextualize 9-anthracenemethanol’s unique properties, we compare it with structurally or functionally related compounds: 9-methylanthracene, 1-naphthalenemethanol, 2,2,2-trifluoro-1-(9-anthryl)ethanol, and 9,10-anthraquinone.

Table 1: Physicochemical and Functional Comparisons

Reactivity in Diels-Alder Reactions

This compound serves as a diene in Diels-Alder (DA) reactions, forming thermally reversible adducts with maleimides. This property is exploited in recyclable polymers and supramolecular catalysis .

- Catalytic Efficiency: Cyclodextrins (e.g., β-CD) accelerate DA reactions by pre-organizing this compound and maleimides in hydrophobic cavities, reducing activation energy by 20–30% compared to uncatalyzed reactions . Comparison with 9-Methylanthracene: The –CH₂OH group in this compound enhances host-guest binding with cyclodextrins, whereas 9-methylanthracene lacks this interaction .

Polymer Cross-Linking and Recycling

This compound’s ester-linked anthracene moieties enable photo/thermally reversible cross-linking in ethylene-propylene rubber (EPM). Key advantages over similar systems:

- Reversibility : UV irradiation (325–400 nm) cleaves anthracene dimers, enabling polymer recycling without harsh solvents. In contrast, amide-linked anthracene derivatives (e.g., anthryl-telechelic polyesters) require mechanical stress for cleavage .

- Degradation Products: Thermal decomposition above 170°C yields this compound (identified via ¹H NMR ), while 9,10-anthraquinone decomposes irreversibly into smaller aromatic fragments .

Solvent Interactions and Reaction Kinetics

In ionic liquid (IL) mixtures, this compound’s DA reaction rates correlate with solvent viscosity and molecular organization. For example:

- In [BzC₄Im]₀.₄[N₃,₃,₃,₄]₀.₆[NTf₂], the reaction rate peaks due to a balance between cation hydrophobicity and structural order .

Research Findings and Limitations

Dimethyl-β-CD outperforms β-CD due to stronger van der Waals interactions .

Toxicity Mitigation: Converting planar PAHs (e.g., anthracene) to non-planar derivatives like this compound reduces DNA intercalation and carcinogenicity .

Limitations : Ester linkages in polymer networks are less stable than amides, necessitating further optimization for industrial use .

生物活性

9-Anthracenemethanol, a derivative of anthracene, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This compound is notable for its structural features, which include a hydroxymethyl group that enhances its reactivity and biological interactions. This article synthesizes the current understanding of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

This compound is characterized by its anthracene backbone with a hydroxymethyl substituent at the 9-position. The presence of the hydroxyl group is crucial as it influences the compound's solubility, reactivity, and interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound and its derivatives. Notably, research has demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Evaluation

A study synthesized a series of 9-anthracenyl chalcone derivatives and evaluated their anticancer activity against four human cancer cell lines: HeLa (cervical cancer), MIAPACA (pancreatic cancer), U-87 (glioblastoma), and SIHA (cervical cancer) using the Sulforhodamine B (SRB) assay. The results indicated that specific derivatives exhibited marked anticancer activity with GI50 values as low as 4.02 µM for U-87 cells .

Table 1: Anticancer Activity of 9-Anthracenyl Chalcones

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| A7 | HeLa | 5.18 |

| A8 | U-87 | 4.04 |

| A10 | MIAPACA | 5.31 |

| A11 | SIHA | 4.02 |

These findings suggest that modifications to the anthracene structure can significantly enhance biological activity, making it a promising scaffold for developing new anticancer agents.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies suggest several pathways:

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : Evidence indicates that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Polyamine Transporter Interaction : Research on N(1)-(9-anthracenylmethyl)triamines has revealed that these compounds can interact with polyamine transporters, enhancing their uptake into cells and increasing cytotoxicity .

Other Biological Activities

Beyond anticancer properties, this compound has shown potential in other biological contexts:

- Photoreactivity : The compound exhibits interesting photochemical behavior, including photosolvolysis reactions that may have implications for drug delivery systems .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of anthracene can possess antimicrobial properties, although specific data on this compound itself is limited.

常见问题

Basic Questions

Q. What are the key physicochemical properties of 9-Anthracenemethanol relevant to its use in organic synthesis?

- Answer: this compound (C₁₅H₁₂O, MW 208.26) is a tricyclic aromatic alcohol with a melting point of 160–164°C . Its hydroxymethyl group at the 9-position enables functionalization (e.g., esterification, etherification), while the extended π-system facilitates applications in fluorescence and photochemical studies. The compound’s hydrophobicity requires dissolution in polar aprotic solvents (e.g., DMSO) for aqueous compatibility .

Q. How is this compound characterized in laboratory settings?

- Answer: Common characterization methods include:

- Melting point analysis to confirm purity .

- Fluorescence spectroscopy (excitation at 280 nm, emission 290–450 nm) to study interactions with biomolecules or metal ions .

- ¹H/¹³C NMR for structural validation, particularly in Diels-Alder adducts or polymer networks .

- HPLC for monitoring reaction progress, as demonstrated in on-column Diels-Alder studies .

Q. What spectroscopic techniques are employed to analyze this compound and its complexes?

- Answer:

- Fluorescence titration quantifies binding affinities with proteins (e.g., parathyroid hormone receptor) or metal ions (Cu²⁺, Fe³⁺) .

- NMR spectroscopy (800 MHz) resolves structural changes in host-guest systems (e.g., cyclodextrin complexes) .

- FTIR validates covalent modifications (e.g., thiol-ene coupling in polymer networks) .

Advanced Research Questions

Q. How can computational methods elucidate the catalytic mechanisms involving this compound?

- Answer: Quantum mechanics/molecular mechanics (QM/MM) simulations reveal that cyclodextrin catalysis of Diels-Alder reactions with this compound relies on preorganization rather than hydrogen bonding. Dimethyl-β-cyclodextrin enhances reaction rates by reducing activation energy (ΔG‡) through van der Waals interactions and entropy minimization .

Q. How does steric hindrance affect the enzymatic oxidation of this compound compared to other aromatic alcohols?

- Answer: The enzyme Pleurotus eryngii aryl-alcohol oxidase (PeAAO) oxidizes 2-naphthalenemethanol (two-ring system) efficiently but shows no activity with this compound due to steric hindrance. The hydroxymethyl group’s position in the tricyclic structure prevents access to the enzyme’s active site, unlike the exposed primary alcohol in 1-pyrenemethanol .

Q. What role does this compound play in Diels-Alder reactions, and how can its efficiency be optimized?

- Answer: As a diene, this compound reacts with maleimides (dienophiles) in water or high-boiling solvents (e.g., DMAE). Optimization strategies include:

- Green chemistry: Reuse of aqueous filtrate to achieve 100% atom economy .

- Catalysis: Cyclodextrins improve yields by preorganizing reactants .

- Temperature control: Cryogenic trapping (e.g., −20°C) stabilizes intermediates in complex reactions .

Q. What are the applications of this compound in designing reversible polymer networks?

- Answer: Thiol-ene networks incorporating this compound dimers exhibit thermo-degradable and photo-reversible properties. Key steps:

- Synthesis: Photoinitiated radical polyaddition with trithiols .

- Characterization: DSC and X-ray diffraction confirm melting transitions (50–60°C) and liquid crystalline phases .

- Degradation: Heating above 180°C cleaves anthracene dimers, enabling recyclability .

Q. How does this compound influence the morphology of block copolymer membranes?

- Answer: As a hydroxyl-functionalized additive, it hydrogen-bonds with polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP), directing hexagonal pore formation. Characterization via FESEM and AFM shows increased pore size (vs. COOH-functionalized additives). Water flux ranges from 600–3200 L/m²·h·bar, dependent on additive concentration .

Q. Can this compound be used in fluorescence-based sensing applications, and what are the key considerations?

- Answer: Yes, its anthracene moiety enables metal ion detection via fluorescence quenching. For Cu²⁺ and Fe³⁺ sensing:

- Concentration range: 0–100 µM, with Stern-Volmer analysis to determine quenching constants .

- Solvent: Methanol or aqueous buffers (pH 7.2) minimize aggregation .

- Interference: Competitive binding studies (e.g., Zn²⁺) validate selectivity .

Q. What are the challenges in achieving high enantioselectivity with this compound derivatives in asymmetric catalysis?

- Answer: Substituent length and polarity critically impact enantioselectivity. For example, Candida antarctica lipase B achieves >100:1 enantiomeric ratio (V꜀/Vᴿ) in hydrolyzing N-Cbz-proline derivatives of this compound. Steric effects at the 9-position require tailored enzyme mutants or solvent engineering to enhance selectivity .

属性

IUPAC Name |

anthracen-9-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJNNHDZTLRSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049221 | |

| Record name | 9-Anthracenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 9-Anthracenemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | 9-Anthracenemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1468-95-7 | |

| Record name | 9-Anthracenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroxymethylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Anthracenemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthracenemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Anthracenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-anthracenemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ANTHRYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N7UVX2HLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。